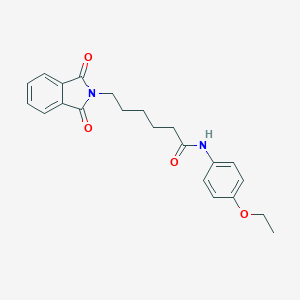
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide, also known as ESIH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESIH is a member of the isoindolinone family of compounds and has been found to possess potent anti-inflammatory and anti-cancer properties.
Mechanism of Action
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation and cell survival. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor protein, IκBα.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has been found to possess potent anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has also been found to possess potent antioxidant properties and has been shown to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide is a potent inhibitor of the NF-κB signaling pathway and has been found to possess potent anti-inflammatory and anti-cancer properties. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Further research is needed to fully understand the therapeutic potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide. Future studies should focus on optimizing the synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide to improve its solubility and reduce its potential toxicity. Additionally, the efficacy of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide should be evaluated in animal models of inflammation and cancer to determine its potential as a therapeutic agent. Finally, the potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide as a drug candidate should be evaluated in clinical trials.
Synthesis Methods
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with hexanoyl chloride to form 4-ethoxyphenylhexanamide. This intermediate is then reacted with phthalic anhydride to form the isoindolinone core. The final step involves the introduction of a dioxo group to form 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide.
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has also been found to possess potent anti-cancer properties and has been shown to induce apoptosis in cancer cells.
properties
Product Name |
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-17-13-11-16(12-14-17)23-20(25)10-4-3-7-15-24-21(26)18-8-5-6-9-19(18)22(24)27/h5-6,8-9,11-14H,2-4,7,10,15H2,1H3,(H,23,25) |
InChI Key |
CWAOBBCAEXYXSY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)

![2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
![1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)


![Ethyl 2-methyl-1-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-5-phenylpyrrole-3-carboxylate](/img/structure/B258844.png)
![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)

![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)

